3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
This compound features a unique structure that combines a fluoro-methylbenzoyl group, a hydroxy group, a morpholinyl propyl group, and a spiro[indole-pyrrole] core
Preparation Methods
The synthesis of 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the fluoro-methylbenzoyl precursor, followed by the introduction of the hydroxy and morpholinyl propyl groups. The final step involves the formation of the spiro[indole-pyrrole] core through a cyclization reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro-methylbenzoyl group can be reduced to form a fluoro-methylbenzyl group.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its unique combination of functional groups and spiro[indole-pyrrole] core. Similar compounds include:
- 3-fluoro-4-methylbenzonitrile
- 3-fluoro-4-methylbenzaldehyde
- 3-fluoro-4-morpholinylbenzene These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C27H28FN3O5 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(4'E)-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H28FN3O5/c1-17-8-9-18(16-20(17)28)23(32)22-24(33)25(34)31(11-5-10-30-12-14-36-15-13-30)27(22)19-6-3-4-7-21(19)29(2)26(27)35/h3-4,6-9,16,32H,5,10-15H2,1-2H3/b23-22- |
InChI Key |
XKOQXZATZQDWJD-FCQUAONHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)O)F |
Origin of Product |
United States |
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